Bienvenue dans la boutique en ligne BenchChem!

N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide

Medicinal Chemistry Physicochemical Profiling α-Glucosidase Inhibition

This exact 3-chloro-4-fluorophenyl variant is essential for rigorous SAR exploration of the 2-(quinolin-2-ylthio)acetamide α-glucosidase inhibitor series. While 20 derivatives were mapped, this substitution pattern remains untested—offering a unique opportunity to establish baseline activity and electronic/steric tolerance. Procure to accelerate hit-to-lead optimization with validated in vivo protocols and published docking models, reducing total evaluation cost and enabling immediate in silico triage before committing experimental resources.

Molecular Formula C17H12ClFN2OS
Molecular Weight 346.8
CAS No. 671198-57-5
Cat. No. B2393911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide
CAS671198-57-5
Molecular FormulaC17H12ClFN2OS
Molecular Weight346.8
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C17H12ClFN2OS/c18-13-9-12(6-7-14(13)19)20-16(22)10-23-17-8-5-11-3-1-2-4-15(11)21-17/h1-9H,10H2,(H,20,22)
InChIKeyQTVFRJTWJRPERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide (CAS 671198-57-5): A Halogenated Quinoline-Thioether Scaffold for Specialized α-Glucosidase Inhibitor Research


N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide is a synthetic quinoline-thioether acetamide featuring a 3-chloro-4-fluorophenyl substituent on the amide nitrogen [1]. Its core 2-(quinolin-2-ylthio)acetamide scaffold has recently been identified as a privileged structure for potent α-glucosidase inhibition, with optimized derivatives in this class achieving IC50 values as low as 0.18 µM in vitro and demonstrating in vivo anti-diabetic efficacy in rat models [2]. The compound carries no reported bioactivity data in ChEMBL or BindingDB as of 2024, positioning it as a novel, underexplored member of a pharmacologically validated chemotype for targeted lead identification and structure–activity relationship (SAR) expansion programs.

Structural Specificity of N-(3-Chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide: Why Bulk Quinoline-Thioether Acetamide Replacements Cannot Be Considered Interchangeable


Within the 2-(quinolin-2-ylthio)acetamide series, α-glucosidase inhibitory potency is exquisitely sensitive to the electronic and steric properties of the N-phenyl substituent. In a systematic SAR study of 20 derivatives, IC50 values spanned more than an order of magnitude (0.18–2.10 µM) solely through variation of the phenyl capping group [1]. The 3-chloro-4-fluorophenyl motif present in this compound introduces a unique combination of electron-withdrawing halogen effects and a specific dipole orientation that is absent in the unsubstituted phenyl, 3-methoxyphenyl, or 2-fluorophenyl analogs commonly listed alongside this CAS number. Without direct comparative assay data, the assumption that any in-class compound can replicate the binding interactions or selectivity profile of the 3-chloro-4-fluorophenyl variant is unsupported. Procurement of the exact structure is therefore essential for rigorous SAR exploration and for establishing baseline activity data for this specific substitution pattern.

Quantitative Differentiation Evidence for N-(3-Chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide Procurement Decisions


Predicted Physicochemical Differentiation: Halogen-Induced Lipophilicity and Electronic Modulation vs. Unsubstituted and Monosubstituted Phenyl Analogs

The 3-chloro-4-fluorophenyl substitution pattern confers distinct physicochemical properties relative to the unsubstituted phenyl, 2-fluorophenyl, and 3-methoxyphenyl variants of the 2-(quinolin-2-ylthio)acetamide scaffold. The simultaneous presence of chlorine and fluorine at meta and para positions, respectively, increases both lipophilicity (ΔclogP approximately +1.0–1.2 vs. unsubstituted phenyl analog) and hydrogen-bond acceptor capacity without introducing the metabolic liability associated with the methoxy group in the 3-methoxyphenyl comparator [1]. These properties are critical determinants of target binding and pharmacokinetic behavior in the α-glucosidase inhibitor class.

Medicinal Chemistry Physicochemical Profiling α-Glucosidase Inhibition

Class-Level α-Glucosidase Inhibitory Potency Benchmark: Quantitative Context from Structurally Proximal Derivatives

Although the specific IC50 of N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide against α-glucosidase has not been reported, its core scaffold has been extensively validated. The most potent analog in the series (compound 10c, bearing a diphenyl-imidazole cap) achieved an IC50 of 0.18 ± 0.00 µM and a Ki of 0.15 µM in competitive inhibition kinetics, representing a >4,000-fold improvement over the clinical standard acarbose (IC50 ~752 µM) [1]. Across 20 derivatives with varied N-substituents, α-glucosidase inhibitory IC50 values spanned 0.18–2.10 µM, establishing a potency floor for this chemotype that is at least 350-fold superior to acarbose [1]. The 3-chloro-4-fluorophenyl variant occupies an untested position within this SAR landscape.

α-Glucosidase Type 2 Diabetes SAR

In Vivo Anti-Diabetic Validation of the Core Scaffold: Translational Relevance for Procurement Decisions

The pharmacological relevance of the 2-(quinolin-2-ylthio)acetamide scaffold extends beyond in vitro enzyme inhibition. Compound 10c, the most potent derivative in the series, was evaluated in a rat model of diabetes mellitus, where it significantly reduced both fasting and overall blood glucose levels and improved pancreatic islet architecture and hepatocyte histology [1]. This in vivo proof-of-concept de-risks the scaffold for translational research and increases the value of screening novel analogs, including the 3-chloro-4-fluorophenyl variant, for potential anti-diabetic activity.

In Vivo Pharmacology Diabetes Mellitus Preclinical Validation

Competitive Inhibition Mechanism of the Scaffold Class: Mechanistic Differentiation from Allosteric α-Glucosidase Modulators

Kinetic analysis of compound 10c, the most potent member of the 2-(quinolin-2-ylthio)acetamide class, revealed a competitive inhibition mechanism with respect to substrate (Ki = 0.15 µM) [1]. This is mechanistically significant because competitive inhibition at the active site mimics the binding mode of the natural substrate and is generally associated with predictable, titratable pharmacology. Not all α-glucosidase inhibitor chemotypes operate via competitive inhibition; some act through allosteric or uncompetitive mechanisms, which can lead to different efficacy and safety profiles. The competitive mechanism established for this scaffold class provides a mechanistic benchmark against which the 3-chloro-4-fluorophenyl analog can be evaluated.

Enzyme Kinetics Competitive Inhibition Mechanism of Action

Molecular Docking Validation of Scaffold-Enzyme Interactions: Computational Rationale for Target Engagement

Molecular docking and molecular dynamics simulations for the class representative compound 10c demonstrated well-defined binding interactions with key active-site residues of α-glucosidase, including multiple hydrogen bonds and hydrophobic contacts [1]. These computational studies provide a structural rationale for the high potency of the scaffold class and generate a binding pose template that can be used to predict whether the 3-chloro-4-fluorophenyl substituent on the target compound would be sterically and electronically accommodated in the same binding pocket without steric clash.

Molecular Docking Computational Chemistry Binding Mode

Recommended Application Scenarios for N-(3-Chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide Based on Quantitative Differentiation Evidence


Filling the 3-Chloro-4-Fluorophenyl SAR Gap in α-Glucosidase Inhibitor Lead Optimization

The 2-(quinolin-2-ylthio)acetamide scaffold has been SAR-mapped across 20 derivatives with various N-phenyl substituents, but the 3-chloro-4-fluorophenyl variant remains untested [1]. Procuring this compound enables systematic evaluation of how concurrent meta-chloro and para-fluoro substitution affects α-glucosidase inhibitory potency, selectivity, and binding kinetics. The resulting data point will directly contribute to multi-parameter optimization by clarifying the electronic and steric tolerance at this position.

Physicochemical Property-Guided Library Design Using Halogenated Quinoline-Thioether Building Blocks

The predicted lipophilicity of this compound (clogP ~3.2) positions it in a favorable range for oral bioavailability while its dual halogenation may confer metabolic stability advantages over methoxy-containing analogs [1]. Medicinal chemistry teams can use this compound as a reference standard for calibrating in silico ADMET models within the quinoline-thioether chemical space, serving as a tool compound for property-based library design rather than solely as a bioactivity screening candidate.

In Vivo Follow-Up Studies Following In Vitro Hit Confirmation

Should in vitro screening confirm sub-micromolar α-glucosidase inhibitory activity for this compound, the scaffold class has already demonstrated in vivo anti-diabetic efficacy in a rat model, including blood glucose reduction and histopathological improvement [1]. This pre-existing translational data package accelerates the path from hit identification to proof-of-concept studies, as the in vivo experimental protocols, dosing regimens, and endpoint assays have been established and published for the structural class.

Computational Chemistry Workflows for Prospective Binding Mode Prediction

Molecular docking and MD simulation protocols for the 2-(quinolin-2-ylthio)acetamide scaffold at the α-glucosidase active site have been validated and published [1]. Researchers can immediately apply these protocols to model the 3-chloro-4-fluorophenyl analog, enabling in silico potency ranking and binding hypothesis generation before committing to experimental resources. This reduces the total cost of evaluation and increases the efficiency of compound triage in large screening cascades.

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.